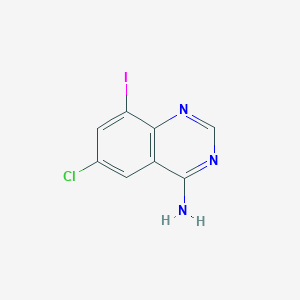

6-Chloro-8-iodo-quinazolin-4-amine

Description

Properties

Molecular Formula |

C8H5ClIN3 |

|---|---|

Molecular Weight |

305.50 g/mol |

IUPAC Name |

6-chloro-8-iodoquinazolin-4-amine |

InChI |

InChI=1S/C8H5ClIN3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) |

InChI Key |

APNOEVCFCVGKFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)N)I)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

6-Chloro-8-iodo-quinazolin-4-amine exhibits promising anticancer properties. Research indicates that quinazoline derivatives can inhibit phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cancer cell proliferation and survival. The inhibition of PI3K leads to cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound could serve as a lead compound for the development of new anticancer agents .

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. The halogen substituents may enhance the binding affinity to microbial targets, potentially leading to effective treatments against bacterial infections. This aspect is particularly relevant in an era where antibiotic resistance is a growing concern .

Biological Research

Mechanism of Action Studies:

this compound is used in biological research to elucidate its mechanism of action. Studies have shown that it interacts with specific molecular targets, including enzymes and receptors, which are crucial for various cellular processes. Understanding these interactions helps optimize its pharmacological properties and develop more effective therapeutic agents .

Interaction Studies:

Research has demonstrated that this compound can effectively bind to various enzymes and receptors, which enhances its therapeutic potential. The presence of halogen substituents is believed to improve the compound's specificity and affinity for these molecular targets compared to non-halogenated analogs .

Chemical Synthesis

Building Block for Complex Compounds:

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse synthetic modifications, facilitating the development of new derivatives with potentially enhanced biological activities .

Synthetic Routes:

The synthesis of this compound typically involves several steps, including halogenation reactions and coupling with other functional groups. These synthetic pathways are essential for producing the compound in sufficient quantities for research and development purposes .

Preparation Methods

Halogenation of Anthranilamide

-

Iodination : Treatment of anthranilamide with iodine (I₂) and hydrogen peroxide (H₂O₂) in water at 50°C introduces iodine at the 5-position, yielding 2-amino-5-iodobenzamide (2 ) in 89% yield.

-

Chlorination : Subsequent reaction with N-chlorosuccinimide (NCS) in acetonitrile at room temperature introduces chlorine at the 3-position, forming 2-amino-3-chloro-5-iodobenzamide (1 ) in 78% yield.

Cyclocondensation and Dehydrogenation

-

Reagents : Benzaldehyde and iodine.

-

Conditions : Heating under reflux in ethanol.

-

Process : Cyclocondensation of 1 with benzaldehyde forms the intermediate quinazolin-4(3H)-one (3 ), which undergoes dehydrogenation with iodine to yield 6-chloro-8-iodoquinazolin-4(3H)-one (4 ) (Scheme 1).

Table 1: Key Intermediates in Cyclocondensation

Chlorination of Quinazolin-4(3H)-one Intermediates

The 4-oxo group in 4 is replaced with chlorine using trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) in anhydrous dichloromethane.

Reaction Mechanism

-

Step 1 : Activation of Cl₃CCN by PPh₃ generates a reactive phosphonium intermediate.

-

Step 2 : Nucleophilic displacement of the 4-oxo group by chloride yields 4,6-dichloro-8-iodoquinazoline (5 ) in 78% yield.

Equation 1 :

Amination of 4-Chloroquinazoline Derivatives

The 4-chloro group in 5 is replaced with an amine via nucleophilic substitution.

Microwave-Assisted Amination

-

Conditions : Ammonia (NH₃) in tetrahydrofuran (THF)/water (4:1) under microwave irradiation at 120°C for 20 minutes.

-

Outcome : this compound (6 ) is obtained in 90% yield with >95% purity.

Table 2: Optimization of Amination Conditions

| NH₃ Source | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| NH₃ (gas) | THF/H₂O | 120 | 20 | 90 |

| NH₄OH | EtOH/H₂O | 100 | 60 | 65 |

Alternative Methods and Comparative Analysis

Direct Amination of Quinazolinones

Q & A

Basic Research Question

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and amine protons (broad singlet near δ 5–6 ppm). Splitting patterns help identify substitution positions .

- ¹³C NMR : Look for carbons adjacent to halogens (e.g., C-I at ~95–100 ppm, C-Cl at ~125 ppm) and quinazoline ring carbons (δ 140–160 ppm) .

- HRMS : Calculate exact mass using molecular formula (C₈H₅ClIN₃). Match [M+H]⁺ or [M–H]⁻ peaks with theoretical values (e.g., ±0.001 Da tolerance) .

What strategies resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question

Discrepancies may arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

- Tautomerism : Quinazoline amines can exhibit keto-enol tautomerism, altering NMR shifts. Use 2D NMR (COSY, NOESY) to confirm tautomeric forms .

- Impurities : Cross-check with LCMS purity (>95%) and elemental analysis. Re-crystallize in ethyl acetate/hexanes to remove residual reagents .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular docking : Model interactions with target proteins (e.g., kinase domains like CLK1). Use software like AutoDock Vina to assess binding affinity .

- QSAR : Correlate substituent effects (Cl, I) with inhibitory activity using datasets from analogous quinazolines .

- ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .

What crystallographic techniques validate the solid-state structure of this compound?

Advanced Research Question

- X-ray diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexanes). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve halogen-heavy atom positions .

- Twinned data : For challenging crystals (e.g., high iodine content), apply twin law corrections in SHELXL .

- Validation : Check CIF files with PLATON or Mercury to ensure geometric accuracy (bond lengths, angles) .

How do reaction conditions influence regioselectivity in iodination at position 8?

Advanced Research Question

- Directing groups : Use protecting groups (e.g., Boc on the 4-amine) to steer iodination to position 8 .

- Catalysts : Pd(OAc)₂/Xantphos systems improve selectivity in Suzuki couplings with iodoboronic acids .

- Temperature : Lower temperatures (0–25°C) reduce competing side reactions (e.g., diiodination) .

What are the challenges in scaling up the synthesis for in vivo studies?

Advanced Research Question

- Purification : Replace column chromatography with recrystallization or preparative HPLC for >10 g batches .

- Iodine stability : Avoid light and moisture to prevent dehalogenation. Store under argon at –20°C .

- Yield optimization : Use flow chemistry for continuous processing of sensitive intermediates .

How can contradictory bioactivity results between assays be analyzed?

Advanced Research Question

- Assay validation : Cross-check kinase inhibition (e.g., CLK1) using radiometric vs. fluorescence-based assays .

- Solubility effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

- Statistical rigor : Apply ANOVA or t-tests to triplicate data, reporting p-values and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.